molecular formula C19H19ClN2O4 B3546357 1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE

1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE

Cat. No.: B3546357
M. Wt: 374.8 g/mol
InChI Key: RWJVDMJOUZOKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azepane ring, a chlorinated nitrophenoxy group, and a phenylmethanone moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the nitrophenoxy intermediate, which is then reacted with an azepane derivative under controlled conditions. Common reagents used in these reactions include strong bases and solvents like ethanol or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-chloro-4-nitrophenoxy)benzoyl]azepane
  • 4-(1-azepanyl)-2-chloro-5-fluorophenylmethanone

Uniqueness

1-Azepanyl[4-(2-chloro-4-nitrophenoxy)phenyl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

azepan-1-yl-[4-(2-chloro-4-nitrophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c20-17-13-15(22(24)25)7-10-18(17)26-16-8-5-14(6-9-16)19(23)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJVDMJOUZOKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE
Reactant of Route 2
Reactant of Route 2
1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE
Reactant of Route 3
Reactant of Route 3
1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE
Reactant of Route 4
Reactant of Route 4
1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE
Reactant of Route 5
Reactant of Route 5
1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE
Reactant of Route 6
Reactant of Route 6
1-AZEPANYL[4-(2-CHLORO-4-NITROPHENOXY)PHENYL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.